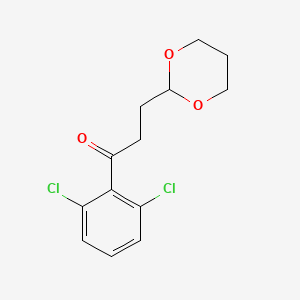

![molecular formula C9H8N2O2 B1360859 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1000342-75-5](/img/structure/B1360859.png)

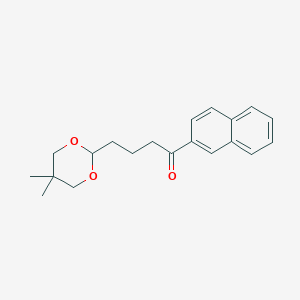

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” is a heterocyclic compound . It is a part of the pyrrolopyridine family, which is known for its wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” were not found, similar compounds have been synthesized through multi-component reactions . These reactions often involve aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis

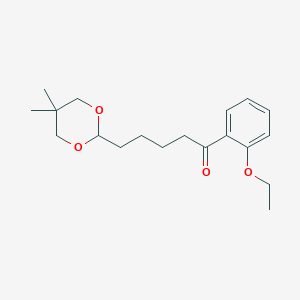

The molecular structure of “4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid” consists of a pyrrole ring fused to a pyridine ring . The empirical formula is C9H8N2O2, and the molecular weight is 176.17 .科学的研究の応用

Synthesis and Reactivity

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid and its derivatives are key intermediates in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. For example, a study described the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, showcasing the versatility of pyrrole derivatives in creating complex heterocyclic structures (Krutošíková et al., 2001). Additionally, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the compound's role in constructing pyrrolopyridine frameworks (Lichitsky et al., 2010).

Catalysis and Chemical Transformations

The compound has been employed in catalytic processes and chemical transformations, illustrating its utility in facilitating complex chemical reactions. For instance, ammonium acetate-promoted one-pot tandem Aldol condensation/aza-addition reactions were developed for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, highlighting its role in promoting efficient synthetic pathways (Zhang et al., 2017).

Material Science and Nanotechnology

In material science and nanotechnology, derivatives of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been explored for their potential applications. For example, pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles were synthesized and characterized, demonstrating the compound's utility in creating functional materials for catalysis and potentially other applications in nanotechnology (Asghari & Mohammadnia, 2016).

Bioactive Compound Synthesis

The compound's derivatives have also been investigated for their bioactive properties, such as in the synthesis of molecules with potential antimicrobial activities. The synthesis and structural analysis of certain derivatives revealed insights into their interactions with biological targets, further underscoring the compound's relevance in medicinal chemistry (Nural et al., 2018).

作用機序

Target of Action

The primary targets of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathway .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced tumor growth .

Pharmacokinetics

The pharmacokinetic properties of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid ’s action include the inhibition of cell proliferation and induction of apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

The action environment of 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can be influenced by various factors While specific environmental factors are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability

特性

IUPAC Name |

4-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-8-6(9(12)13)4-11-7(8)2-3-10-5/h2-4,11H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCLXULQDPMSPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646752 |

Source

|

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

CAS RN |

1000342-75-5 |

Source

|

| Record name | 4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

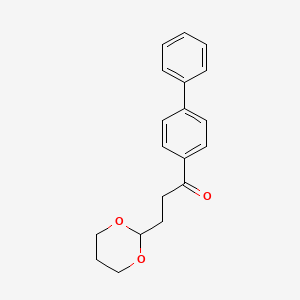

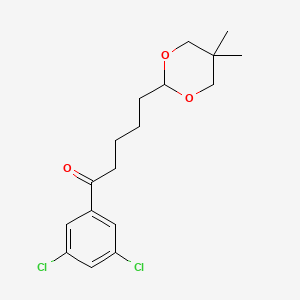

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)